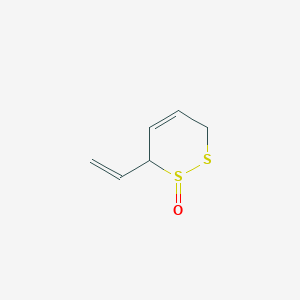

6-Ethenyl-3,6-dihydrodithiine 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

10-18-4 |

|---|---|

Molecular Formula |

C6H8OS2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

6-ethenyl-3,6-dihydrodithiine 1-oxide |

InChI |

InChI=1S/C6H8OS2/c1-2-6-4-3-5-8-9(6)7/h2-4,6H,1,5H2 |

InChI Key |

ZPRURHACUXSVGY-UHFFFAOYSA-N |

SMILES |

C=CC1C=CCSS1=O |

Canonical SMILES |

C=CC1C=CCSS1=O |

Synonyms |

6-ethenyl-3,6-dihydrodithiine 1-oxide |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethenyl 3,6 Dihydrodithiine 1 Oxide and Analogues

Strategic Approaches to Dihydrodithiine Ring Construction

The formation of the six-membered dihydrodithiine ring is a key step in the synthesis of 6-ethenyl-3,6-dihydrodithiine 1-oxide. Several strategic approaches can be employed to construct this heterocyclic scaffold, including cyclocondensation reactions, ring expansion of smaller sulfur-containing rings, and rearrangement-based syntheses.

Cyclocondensation Reactions in Dihydrodithiine Formation

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including dihydrodithiines. These reactions typically involve the condensation of two or more molecules to form a ring, often with the elimination of a small molecule such as water or an alcohol. The synthesis of polyazaheterocycles, for instance, often relies on cyclocondensation reactions between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov Similarly, the Biginelli reaction, a classic example of a multicomponent cyclocondensation, is used to produce dihydropyrimidinones. nih.gov While specific examples for the direct synthesis of 6-ethenyl-3,6-dihydrodithiine via cyclocondensation are not prevalent in the literature, the general principles can be applied. For example, the reaction of a dielectrophile with a dithiol in the presence of a base is a plausible route to the dihydrodithiine ring. The synthesis of 1,4-dihydropyridines through cyclocondensation reactions further illustrates the utility of this approach in constructing six-membered heterocycles. doi.org

Ring Expansion Methodologies from Smaller Sulfur Heterocycles (e.g., thiiranes, thietanes)

Ring expansion of smaller, more readily available sulfur heterocycles such as thiiranes (three-membered rings) and thietanes (four-membered rings) presents an alternative and versatile strategy for the synthesis of larger rings like dihydrodithiines. semanticscholar.org Thiiranes can undergo ring expansion to form various larger heterocyclic products. semanticscholar.org For instance, thietanes can be synthesized via the ring expansion of thiiranes through a reaction with trimethyloxosulfonium iodide in the presence of sodium hydride. rsc.orgresearchgate.net This process involves a nucleophilic ring-opening of the thiirane followed by an intramolecular cyclization. rsc.orgresearchgate.net Thietanes themselves are also subject to ring expansion to yield five-, six-, and seven-membered heterocyclic compounds. semanticscholar.orgresearchgate.net These expansions can proceed through various mechanisms, including insertion, as well as nucleophilic and electrophilic ring opening followed by cyclization. semanticscholar.org Both nucleophilic and electrophilic ring expansions of thiiranes have been developed for the synthesis of thietanes, and similar principles could be extended to the formation of dihydrodithiines. beilstein-journals.orgnih.gov

Rearrangement-Based Syntheses of Dihydrodithiine Scaffolds

Rearrangement reactions offer another avenue for the synthesis of dihydrodithiine scaffolds. While specific rearrangement reactions leading directly to 6-ethenyl-3,6-dihydrodithiine are not extensively documented, various rearrangements of sulfur-containing compounds are known in organic synthesis. These can be initiated by heat, light, or chemical reagents and can lead to the formation of new ring systems. The development of such a rearrangement-based synthesis would likely involve a carefully designed precursor that, upon activation, undergoes a predictable skeletal reorganization to yield the desired dihydrodithiine ring structure.

Stereoselective Introduction of the 1-Oxide Moiety

The introduction of the 1-oxide moiety onto the dihydrodithiine ring requires the selective oxidation of one of the sulfur atoms. This transformation must be carefully controlled to achieve the desired sulfoxide (B87167) without over-oxidation to the sulfone.

Chemoselective Oxidation of Sulfides to Sulfoxides

The chemoselective oxidation of sulfides to sulfoxides is a fundamental and widely studied transformation in organic chemistry. oup.comacs.orgorganic-chemistry.orgthieme-connect.com The primary challenge lies in preventing the subsequent oxidation of the sulfoxide to the corresponding sulfone. nih.govacsgcipr.org A variety of reagents and methods have been developed to achieve this selectivity with high yields. nih.gov

The choice of oxidizing agent is critical for the controlled and selective oxidation of sulfides to sulfoxides. acsgcipr.org A range of oxidants have been employed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and substrate scope.

Hydrogen peroxide (H₂O₂) is considered a "green" oxidant due to its environmentally benign byproduct, water. nih.govmdpi.com It can be used for the highly selective oxidation of sulfides to sulfoxides under transition-metal-free conditions, often in the presence of an acid like glacial acetic acid, leading to excellent yields. nih.govmdpi.com Titanium isopropoxide complexes have also been shown to efficiently catalyze the sulfoxidation of organic sulfides using aqueous H₂O₂ at room temperature. rsc.org

Urea-hydrogen peroxide (UHP), a stable and solid source of hydrogen peroxide, offers a practical alternative for selective sulfur oxidation. organic-chemistry.orgthieme-connect.com In the presence of a diphenyl diselenide catalyst, UHP facilitates the highly selective oxidation of sulfides to sulfoxides without overoxidation to sulfones. organic-chemistry.orgthieme-connect.com This method is advantageous as it is free of heavy metals and generates minimal waste. organic-chemistry.org

Other effective oxidizing agents include N-t-butyl-N-chlorocyanamide, which provides a simple and highly chemoselective method for synthesizing sulfoxides from sulfides in a mixed acetonitrile-water solution. oup.com Additionally, o-iodoxybenzoic acid (IBX) in the presence of a catalytic amount of tetraethylammonium bromide offers a mild, selective, and high-yielding method for the oxidation of sulfides to sulfoxides with short reaction times and no over-oxidation. acs.org Halogen-based reagents and peracids have also been traditionally used, though they can sometimes lead to the formation of environmentally unfriendly byproducts. researchgate.netmdpi.com

The following table summarizes various oxidizing agents used for the chemoselective oxidation of sulfides to sulfoxides:

| Oxidizing Agent/System | Catalyst/Additive | Solvent | Key Advantages |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Glacial Acetic Acid | "Green" oxidant, high yields, transition-metal-free. nih.govmdpi.com |

| Hydrogen Peroxide (H₂O₂) | Titanium Isopropoxide Complexes | Various | Efficient catalysis, ambient temperature. rsc.org |

| Urea-Hydrogen Peroxide (UHP) | Diphenyl Diselenide | Dichloromethane | High selectivity, no over-oxidation, metal-free. organic-chemistry.orgthieme-connect.com |

| N-t-butyl-N-chlorocyanamide | None | Acetonitrile-Water | High chemoselectivity, quantitative yields. oup.com |

| o-Iodoxybenzoic Acid (IBX) | Tetraethylammonium Bromide | Various | Mild conditions, short reaction times, no over-oxidation. acs.org |

Catalytic Systems for Sulfide (B99878) Oxidation

The oxidation of a sulfide to a sulfoxide is a fundamental transformation in organic chemistry, and numerous catalytic systems have been developed to achieve this with high efficiency and selectivity. For the synthesis of dihydrodithiine sulfoxides, these systems are crucial for avoiding over-oxidation to the corresponding sulfone. Metal-based catalysts are particularly prominent in this field.

Iron complexes, for instance, are often employed due to iron's low cost and environmental friendliness. mdpi.com Systems using iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with oxygen as the terminal oxidant provide a practical and eco-friendly method for this transformation. mdpi.com Manganese-based catalysts, such as manganese acetate [Mn(OAc)₂] in ionic liquids or manganese porphyrins, are also effective for the selective oxidation of thioethers to sulfoxides. organic-chemistry.org

Vanadium complexes have shown high efficacy, particularly when paired with hydrogen peroxide (H₂O₂). medcraveonline.com The combination of a vanadium catalyst with a chiral ligand system can lead to highly enantioselective oxidations. Other notable catalytic systems include those based on titanium, ruthenium, and molybdenum, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. researchgate.net Metal-free approaches have also been developed, utilizing reagents like hypervalent iodine in a recyclable ion-supported format, which tolerates a wide range of functional groups and prevents over-oxidation. organic-chemistry.org

Table 1: Selected Catalytic Systems for Sulfide Oxidation

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| Fe(NO₃)₃·9H₂O | O₂ | Eco-friendly, practical for large-scale synthesis. mdpi.com |

| Vanadium-Salan Complex | H₂O₂ | High efficiency and potential for high enantioselectivity. medcraveonline.com |

| Manganese Porphyrins | Electrochemical | Selective oxidation without overoxidation to sulfone. organic-chemistry.org |

Diastereoselective and Enantioselective Sulfoxide Synthesis

Creating the chiral center at the sulfur atom with a high degree of stereocontrol is a key challenge in the synthesis of molecules like this compound. The sulfinyl group is a powerful chiral auxiliary in asymmetric synthesis, making the development of methods to produce enantiomerically pure sulfoxides a significant area of research. medcraveonline.com The direct asymmetric oxidation of the parent sulfide is one of the most convenient strategies. acs.org

Chiral Catalyst-Mediated Oxidations

The most direct route to enantiomerically enriched sulfoxides is the catalytic asymmetric oxidation of prochiral sulfides. This approach relies on a chiral catalyst to create a chiral environment around the sulfur atom during the oxidation step. A seminal method in this field, developed independently by Pitchen et al. and Di Furia et al., uses a modified Sharpless epoxidation reagent, typically composed of titanium(IV) isopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET), and a hydroperoxide oxidant like tert-butyl hydroperoxide (t-BuOOH) or cumene hydroperoxide. medcraveonline.com

Further advancements have led to a variety of highly effective chiral metal complexes. Vanadium complexes paired with chiral Schiff base ligands have been shown to catalyze the asymmetric oxidation of various sulfides with high yields and enantiomeric excess (ee). medcraveonline.com Similarly, chiral salen and salan-type ligands complexed with metals such as manganese and iron are capable of facilitating these transformations. researchgate.net The choice of metal, ligand, and oxidant can be tuned to optimize the enantioselectivity for a specific substrate. For cyclic sulfides, ion-pairing catalysis with systems like bisguanidinium peroxomolybdate has emerged as a sustainable and efficient method, achieving high enantioselectivity with low catalyst loading. acs.org

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Sulfoxidation

| Catalyst/Ligand System | Metal | Oxidant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Diethyl Tartrate (DET) | Titanium | t-BuOOH / Cumene Hydroperoxide | Moderate to high (up to 96% with kinetic resolution). medcraveonline.com |

| Chiral Schiff Bases | Vanadium | H₂O₂ | High (up to 99% for certain substrates). |

| Bisguanidinium Ion-Pairing | Molybdenum | H₂O₂ | High (up to >99% for cyclic sulfides). acs.org |

Asymmetric Induction in Sulfoxide Formation

Asymmetric induction is the process by which a chiral influence—be it from a catalyst, a reagent, or an auxiliary group—directs the formation of one stereoisomer over another. In sulfoxide synthesis, this involves the selective oxidation of one of the two lone pairs of electrons on the sulfur atom. The sulfinyl group's tetrahedral geometry, with a lone pair acting as a substituent, makes it a stable stereocenter. illinois.edu

The effectiveness of a chiral catalyst in inducing asymmetry is highly dependent on the formation of a well-ordered transition state. illinois.edu The substrate coordinates to the chiral metal catalyst, and the chiral ligands sterically hinder the approach of the oxidant from one face of the sulfur atom, allowing preferential attack from the less hindered face. This differentiation of the diastereotopic faces of the sulfur atom leads to the formation of one enantiomer of the sulfoxide in excess. medcraveonline.com The steric and electronic properties of both the substrate and the chiral ligand are critical factors that determine the level of enantioselectivity achieved. medcraveonline.com

Installation of the Ethenyl Group in Dihydrodithiine Precursors

The synthesis of the 6-ethenyl-3,6-dihydrodithiine precursor is a critical step for which direct literature is scarce. However, plausible synthetic routes can be proposed based on established methodologies for analogous heterocyclic systems. One promising approach is the regioselective nucleophilic addition of a vinyl organometallic reagent to a suitable dithiin-derived electrophile.

For example, a strategy analogous to the synthesis of 6-vinyl-3,6-dihydropyridin-2(1H)-ones could be employed. researchgate.net This would involve the 1,6-conjugate addition of a highly nucleophilic vinylating agent, such as a vinylmagnesium "ate" complex (e.g., lithium vinyldimethylmagnesate), to a 1,2-dithiin ring system. The dithiin precursor would need to be appropriately activated to facilitate this type of addition.

Alternatively, modern cross-coupling methods offer a versatile platform for forming the necessary C-S and C-C bonds. The synthesis of vinyl sulfides can be achieved through palladium or copper-catalyzed cross-coupling reactions between a thiol and a vinyl halide, which could be a strategy to construct the precursor molecule itself. organic-chemistry.org Another potential route could involve the [5+1] annulation between a vinylthiirane and a copper-carbenoid to construct the 3,6-dihydro-2H-thiopyran ring, a related sulfur heterocycle. nih.gov These methods suggest that the target precursor could be assembled through a multi-step sequence involving strategic bond formations to build the dihydrodithiine ring and append the ethenyl substituent.

Modular Synthesis of Functionalized this compound Derivatives

A modular synthesis approach allows for the efficient creation of a library of related compounds by systematically varying the constituent building blocks. For this compound derivatives, such an approach would enable the exploration of structure-activity relationships by modifying different parts of the molecule.

This strategy can be broken down into three key modules:

Dihydrodithiine Ring Formation: The core heterocyclic ring can be synthesized from a variety of starting materials. For instance, different substituted 1,3-butadiynes can be reacted with alkylthiols to form functionalized 1,2-dithiins, which are precursors to the dihydrodithiine system. researchgate.net This allows for the introduction of various substituents on the ring backbone.

Ethenyl Group Installation: A range of substituted vinyl organometallic reagents (e.g., Grignard or organolithium reagents) can be used in the nucleophilic addition step described in section 2.3. This would allow for the introduction of functionalized ethenyl groups at the 6-position.

Stereoselective Oxidation: The final sulfide oxidation step can be carried out using a toolbox of different chiral catalysts (as detailed in section 2.2.2.1). The choice of catalyst can be tailored to achieve the desired enantiomer of the sulfoxide and accommodate the electronic and steric properties of the functionalized substrate.

This modular approach provides a powerful platform for systematically generating a diverse set of derivatives for further study. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms of 6 Ethenyl 3,6 Dihydrodithiine 1 Oxide

Reactivity at the Sulfoxide (B87167) Center

The sulfoxide group is a pivotal site of reactivity in 6-ethenyl-3,6-dihydrodithiine 1-oxide. Its polarized sulfur-oxygen bond allows for a range of transformations, including rearrangements, nucleophilic interactions, and reductions.

Pummerer-Type Rearrangements in Dihydrodithiine Systems

The Pummerer rearrangement is a characteristic reaction of sulfoxides, converting them into α-acyloxy thioethers in the presence of an activating agent, typically an acid anhydride like acetic anhydride. wikipedia.orgtcichemicals.com For this compound, this reaction would be initiated by the acylation of the sulfoxide oxygen.

The general mechanism proceeds as follows:

Activation of the Sulfoxide: The sulfoxide oxygen atom is acylated by the anhydride (e.g., acetic anhydride, Ac₂O), forming a sulfonium ion intermediate. wikipedia.org

Elimination: A proton on the α-carbon (the carbon adjacent to the sulfur within the dihydrodithiine ring) is eliminated, facilitated by a base (such as the acetate ion formed in the first step). This step results in the formation of a key intermediate known as a thionium ion. wikipedia.orgmanchester.ac.uk

Nucleophilic Trapping: The electrophilic thionium ion is then trapped by a nucleophile. In a classic Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the carbon atom and yielding an α-acetoxy sulfide (B99878). wikipedia.org

Variations of this reaction, such as additive or interrupted Pummerer reactions, can occur if other nucleophiles, either intermolecular or intramolecular, are present to trap the thionium ion. manchester.ac.uknih.gov The specific outcome for this compound would depend on the reaction conditions and the nucleophiles available.

Table 1: Key Steps in the Pummerer Rearrangement

| Step | Description | Intermediate/Product |

| 1. Activation | Acylation of the sulfoxide oxygen by an acid anhydride. | Acylsulfonium ion |

| 2. Elimination | Deprotonation at the α-carbon to form a thionium ion. | Thionium ion |

| 3. Nucleophilic Attack | The thionium ion is trapped by a nucleophile (e.g., acetate). | α-Acyloxy thioether |

Nucleophilic Additions and Substitutions on Activated Sulfoxides

Following activation, the sulfur center of the sulfoxide becomes highly electrophilic and susceptible to attack by various nucleophiles. mdpi.com This process is central to the Pummerer rearrangement but can also lead to other products. If the activation of the sulfoxide in this compound is performed with reagents like thionyl chloride, an α-chloro thioether can be formed. wikipedia.org

The activated sulfoxide, existing as an intermediate such as a chlorosulfonium salt, can react with a wide range of nucleophiles. mdpi.comnih.gov These can include carbon-based nucleophiles (arenes, alkenes) and heteroatom-based nucleophiles (amides, phenols). wikipedia.org The reaction pathway is determined by the nature of the nucleophile and the stability of the resulting intermediates. For instance, computational studies on other heterocyclic systems have shown that the site of nucleophilic attack can be precisely controlled by electronic and steric factors. nih.gov In the context of the dihydrodithiine system, nucleophilic attack could potentially occur at the sulfur atom or an adjacent carbon, leading to ring-opening or substitution products depending on the conditions.

Sigmatropic Rearrangements Involving the Sulfoxide Group

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org The structure of this compound contains an allylic sulfoxide moiety, making it a prime candidate for sagechem.comresearchgate.net-sigmatropic rearrangements. researchgate.net

The sagechem.comresearchgate.net-sigmatropic rearrangement of an allylic sulfoxide, often referred to as the Mislow–Braverman–Evans rearrangement, is a reversible process that proceeds through a concerted mechanism. researchgate.netnih.gov In this molecule, the sulfoxide group is allylic to the double bond within the dihydrodithiine ring. The rearrangement would involve the migration of the sulfoxide oxygen to the end of the allylic system, forming an unstable allylic sulfenate ester. This intermediate is typically trapped by a thiophile to yield an allylic alcohol. nih.gov This transformation is synthetically valuable as it allows for the transfer of chirality from the sulfur atom to a carbon atom. nih.gov

researchgate.netresearchgate.net-sigmatropic rearrangements are also known to be influenced by sulfoxide groups. researchgate.netnih.gov Studies have shown that the presence of a sulfoxide moiety can significantly accelerate researchgate.netresearchgate.net-rearrangements compared to the corresponding sulfides. rsc.org This is attributed to the zwitterionic nature of the sulfoxide group. rsc.org For this compound, a researchgate.netresearchgate.net-rearrangement could potentially be triggered under thermal conditions, involving the vinyl group and the adjacent C-S bond of the ring.

Reductive Transformations of the Sulfoxide Moiety

The sulfoxide group can be deoxygenated to the corresponding sulfide. A variety of reagents have been developed for this transformation, many of which offer high chemoselectivity, leaving other functional groups like alkenes intact. organic-chemistry.org This is particularly relevant for this compound, as the ethenyl group and the ring double bond could be sensitive to certain reducing agents.

Enzymatic reductions are also possible. Methionine sulfoxide reductases (Msrs) and DMSO reductases are known to catalyze the reduction of sulfoxides, often with high stereospecificity. frontiersin.org While Msr enzymes are typically specific, DMSO reductases have a broader substrate scope and could potentially reduce the sulfoxide in the dihydrodithiine ring. frontiersin.org

Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides

| Reagent System | Conditions | Key Features |

| Triflic anhydride / Potassium iodide | Acetonitrile, room temperature | Chemoselective; tolerates alkenes, ketones, esters, aldehydes. organic-chemistry.org |

| Sodium borohydride / Iodine | Anhydrous THF | High yields; chemoselective deoxygenation. organic-chemistry.org |

| SOCl₂ / Ph₃P | THF, room temperature | Mild conditions; suitable for aliphatic and aromatic sulfoxides. organic-chemistry.org |

| Oxalyl chloride / Ethyl vinyl ether | Dry acetone, room temperature | Based on electrophilic activation; forms volatile byproducts. mdpi.com |

| Enzymatic (e.g., DMSO Reductase) | Aqueous buffer | High stereospecificity; broad substrate scope for some enzymes. frontiersin.org |

Reactivity of the Ethenyl Functionality

The exocyclic ethenyl group provides a site for transformations characteristic of alkenes, most notably pericyclic reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The ethenyl group attached to the dihydrodithiine ring is expected to undergo both electrophilic and nucleophilic addition reactions, with the regioselectivity and stereoselectivity influenced by the sulfoxide group.

Electrophilic Addition: Vinyl sulfides are known to react with electrophiles. For instance, thioselenophosphinic acids have been shown to add to vinyl sulfides in a Markovnikov manner. researchgate.net This suggests that the double bond in this compound would likely react with electrophiles, with the initial attack occurring at the terminal carbon of the double bond to form a more stable carbocation adjacent to the sulfur atom. The presence of the sulfoxide group, being electron-withdrawing, might decrease the nucleophilicity of the double bond compared to a simple vinyl sulfide.

Nucleophilic Addition: The sulfoxide group, being a strong electron-withdrawing group, activates the double bond for nucleophilic (Michael) addition. This is a well-established reactivity pattern for vinyl sulfoxides. acs.org Nucleophiles are expected to add to the terminal carbon of the ethenyl group, leading to the formation of a stabilized carbanion at the carbon adjacent to the sulfoxide. The stereochemistry of such additions is often controlled by the chirality of the sulfoxide group. acs.org A variety of nucleophiles, including enolates, amines, and malonate anions, have been shown to add to activated alkenes like those in alkylidene bis(sulfoxides). researchgate.net

The table below summarizes the expected outcomes of these addition reactions.

| Reaction Type | Reagent Class | Expected Product | Key Features |

| Electrophilic Addition | Electrophiles (e.g., H+, Br+) | Markovnikov addition product | Formation of a carbocation stabilized by the sulfur atom. |

| Nucleophilic Addition | Nucleophiles (e.g., R₂CuLi, RNH₂) | Michael addition product | Attack at the β-carbon; formation of a stabilized α-carbanion. |

Radical Addition Reactions

The double bond in this compound is also susceptible to radical addition reactions. The reactivity in this context is comparable to that of other vinyl sulfides and vinyl sulfones. nih.govchemistryviews.org Radical-mediated additions of thiols to vinyl sulfones have been reported to proceed efficiently, suggesting that a similar reaction could occur with the target molecule. nih.gov These reactions are typically initiated by a radical initiator and proceed via a radical chain mechanism.

Furthermore, tin-free procedures for the radical conjugate addition onto vinyl sulfones have been developed, highlighting the accessibility of these transformations. chemistryviews.org The stereochemical outcome of such radical additions can be influenced by the reaction conditions and the nature of the radical species.

Below is a table illustrating a representative radical addition reaction.

| Initiator | Radical Source | Expected Product | Reaction Conditions |

| AIBN or UV light | R-SH (Thiol) | Anti-Markovnikov addition of the R-S group | Typically non-polar solvent, heating or photochemical initiation |

Reactivity of the Dihydrodithiine Ring System

The dihydrodithiine ring, particularly the carbon atoms adjacent to the sulfur atoms, exhibits characteristic reactivity patterns.

Analogous to the well-studied 1,3-dithianes, the protons on the carbon atoms alpha to the sulfur atoms in the dihydrodithiine ring are acidic and can be removed by a strong base, such as n-butyllithium, to form a stabilized carbanion. bham.ac.uk This lithiated intermediate can then react with various electrophiles, such as alkyl halides, to form C-C bonds. This process, known as the Corey-Seebach reaction for 1,3-dithianes, is a powerful tool for umpolung (reversal of polarity) of the carbonyl group that the dithiane moiety can represent. wikipedia.orgnih.gov

The alkylation of 2-lithio-1,3-dithianes with arenesulfonates of primary alcohols has been shown to proceed in high yields. organic-chemistry.org This suggests that a similar strategy could be employed for the functionalization of the dihydrodithiine ring in this compound.

The following table provides examples of electrophiles used in the alkylation of lithiated dithianes.

| Base | Electrophile | Product Type |

| n-BuLi | Alkyl Halide (R-X) | Alkylated Dihydrodithiine |

| n-BuLi | Aldehyde/Ketone (R₂C=O) | Hydroxyalkylated Dihydrodithiine |

| n-BuLi | Epoxide | Hydroxyethylated Dihydrodithiine |

The dihydrodithiine ring, while generally stable, can undergo ring-opening and fragmentation reactions under specific conditions, such as in mass spectrometry or through chemical degradation. The presence of the sulfoxide group can influence these pathways. For instance, in the gas phase, methionine sulfoxide-containing peptides are known to undergo a characteristic neutral loss of methanesulfenic acid (CH₃SOH). nih.gov A similar fragmentation could be envisioned for this compound, involving the elimination of a sulfenic acid fragment from the ring.

Ring-opening reactions of strained heterocycles, such as epoxides, are well-documented and proceed via nucleophilic attack. nih.govchemistrysteps.comlibretexts.org While the six-membered dihydrodithiine ring is not as strained as an epoxide, certain reagents could promote its cleavage. Reductive desulfurization with reagents like Raney nickel is a common method for removing dithiane moieties, which would lead to the complete fragmentation of the ring system. nih.gov

While direct oxidation of the ring carbons in a dihydrodithiine is not a commonly reported transformation, the sulfur atoms are readily oxidized. The starting material, this compound, is already oxidized at one sulfur atom. Further oxidation could lead to the corresponding sulfone or a bis-sulfoxide. The oxidation state of the sulfur atoms significantly influences the reactivity of the molecule. For example, vinyl sulfoxides are more reactive in Heck vinylations than vinyl sulfides. organic-chemistry.org

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in this compound allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions: The vinyl sulfoxide moiety can participate in cycloaddition reactions. For example, vinyl sulfoxonium ylides have been shown to undergo [4+2] annulation with ynoates under photochemical conditions to form highly substituted naphthalenes. nih.gov While the target molecule is not a sulfoxonium ylide, this reactivity highlights the potential of the vinyl sulfoxide system to engage in complex intermolecular transformations.

Intramolecular Reactions: If a suitable functional group were present elsewhere in the molecule or introduced through one of the reactions described above, intramolecular reactions could occur. For example, an intramolecular nucleophilic attack on the activated double bond could lead to the formation of a new ring system. Similarly, intramolecular radical cyclizations are a possibility. The specific pathways would be highly dependent on the nature and position of the interacting functional groups.

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

Despite its potential significance in the field of sulfur-containing heterocyclic chemistry, a thorough review of available scientific literature reveals a notable absence of detailed research on the chemical reactivity and transformation mechanisms of this compound. Specifically, there is a significant lack of published data concerning the chemo-, regio-, and stereoselectivity of this compound in complex chemical transformations.

While the broader class of dithiine oxides and related sulfur heterocycles has been the subject of various studies, information directly pertaining to the 6-ethenyl substituted derivative is scarce. This gap in the literature prevents a comprehensive discussion of its reactivity profile and the nuanced stereochemical outcomes of its reactions.

General principles of heterocyclic and sulfoxide chemistry can provide a theoretical framework for predicting the behavior of this compound. The presence of the vinyl group, the dithiine ring, and the sulfoxide functional group suggests a rich and varied reactivity. The vinyl group could potentially undergo a range of addition and polymerization reactions. The dithiine ring itself may be susceptible to ring-opening or rearrangement reactions, while the sulfoxide moiety introduces a chiral center and can direct stereoselective transformations or undergo reduction and oxidation.

However, without specific experimental data, any discussion of chemo-, regio-, and stereoselectivity remains speculative. Detailed research findings, including reaction conditions, yields, and spectroscopic data for the products of transformations involving this compound, are required to build a robust understanding of its chemical behavior.

The absence of such information in the public domain, as determined by an extensive search of chemical databases and scientific journals, highlights an opportunity for future research in this area. Investigations into the reactivity of this compound could uncover novel transformation pathways and lead to the synthesis of new and potentially valuable organosulfur compounds.

Until such research is conducted and published, a detailed and scientifically accurate article on the "," with a specific focus on "Chemo-, Regio-, and Stereoselectivity in Complex Transformations," cannot be adequately constructed.

Advanced Spectroscopic and Structural Characterization of 6 Ethenyl 3,6 Dihydrodithiine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 6-ethenyl-3,6-dihydrodithiine 1-oxide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The oxidation of one of the sulfur atoms to a sulfoxide (B87167) introduces a chiral center, leading to magnetic inequivalence of the diastereotopic protons in the dihydrodithiine ring. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons, as well as complex multiplets for the protons on the dihydrodithiine ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and sulfoxide groups, and by the anisotropic effects of the double bond.

The ¹³C NMR spectrum complements the ¹H data, providing the chemical shifts for each carbon atom. The carbons of the vinyl group will appear in the typical olefinic region, while the carbons of the dihydrodithiine ring will be shifted downfield due to the adjacent sulfur atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3 | 3.10 - 3.30 (m) | ~35-40 |

| 4 | 5.80 - 6.00 (m) | ~125-130 |

| 5 | 5.90 - 6.10 (m) | ~128-133 |

| 6 | 4.00 - 4.20 (m) | ~55-60 |

| 7 (vinyl CH) | 5.90 - 6.10 (m) | ~135-140 |

| 8 (vinyl CH₂) | 5.20 - 5.40 (m) | ~115-120 |

Note: The data presented are predicted values based on the analysis of related organosulfur compounds and general spectroscopic principles, as direct experimental data for this specific compound is not widely available in the cited literature.

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would confirm the connectivity between the vinylic protons and the proton at the C-6 position of the dihydrodithiine ring. It would also delineate the coupling relationships between the protons within the dihydrodithiine ring itself.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the protons on the vinyl group and the C-6 carbon, and between the C-6 proton and the carbons of the vinyl group.

The stereochemistry of this compound, particularly the relative orientation of the vinyl group and the sulfoxide oxygen, can be determined using NOESY. nanalysis.comresearchgate.netlibretexts.org This experiment detects through-space interactions between protons that are in close proximity, typically less than 5 Å apart.

The presence or absence of NOE cross-peaks between the protons of the vinyl group and the protons on the dihydrodithiine ring can establish their relative stereochemistry. For example, an NOE between the C-6 proton and one of the vinyl protons would suggest a cis or syn relationship between these groups. The stereochemistry of the sulfoxide oxygen influences the conformation of the ring and thus the spatial proximity of various protons. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.govnih.gov For this compound, the key vibrational modes would be:

S=O Stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹, which is characteristic of a sulfoxide.

C=C Stretch: The carbon-carbon double bonds of the vinyl group and within the dihydrodithiine ring would give rise to absorption bands in the 1600-1680 cm⁻¹ region.

=C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds of the vinyl and dihydrodithiine ring protons would appear above 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibrations typically appear in the 600-800 cm⁻¹ range and are often weak.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| S=O | Stretch | 1030 - 1070 |

| C=C | Stretch | 1600 - 1680 |

| =C-H | Stretch | 3010 - 3095 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C-S | Stretch | 600 - 800 |

Note: This data is based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. nih.govnih.gov

For this compound, Raman spectroscopy would be particularly useful for observing:

S-S Stretch: If a disulfide bond were present (in the unoxidized dithiine), it would give a characteristic Raman signal around 400-500 cm⁻¹. While not present in the sulfoxide, this is a key difference.

C=C Stretch: The C=C stretching vibrations are typically strong in Raman spectra, providing clear signals for the vinyl and dihydrodithiine double bonds.

Skeletal Vibrations: The low-frequency region of the Raman spectrum would reveal information about the skeletal vibrations of the ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and can provide valuable clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. By measuring the mass with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For This compound , with a molecular formula of C₆H₈OS₂, the theoretical exact mass could be calculated. An experimental HRMS measurement would be required to confirm this and would be presented in a data table format, as shown hypothetically below.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈OS₂ |

| Theoretical m/z | [Data not available] |

| Measured m/z | [Data not available] |

| Mass Error (ppm) | [Data not available] |

| Ionization Mode | [Data not available] |

Fragmentation Pattern Analysis for Structural Confirmation

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure and can be used to piece together its molecular architecture. A detailed analysis of the fragmentation of This compound would involve identifying the major fragment ions and proposing the corresponding neutral losses. This information would be crucial for confirming the connectivity of the atoms within the molecule.

Hypothetical Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| [Data not available] | [Data not available] |

| [Data not available] | [Data not available] |

| [Data not available] | [Data not available] |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would reveal the exact bond lengths and angles of the dithiine ring, the sulfoxide group, and the ethenyl substituent of This compound .

Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | S-O | [Data not available] |

| C-S | [Data not available] | |

| C=C (ethenyl) | [Data not available] | |

| Bond Angle | O-S-C | [Data not available] |

| C-S-C | [Data not available] |

Conformation and Torsion Angle Analysis in the Crystal Lattice

The dihydrodithiine ring can adopt various conformations, such as a boat or chair form. X-ray crystallography would definitively establish the preferred conformation of This compound in the solid state. Analysis of the torsion angles would provide a quantitative measure of the puckering of the ring and the orientation of the substituents.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. An analysis of the crystal packing of This compound would shed light on these interactions and how they influence the bulk properties of the solid. The sulfoxide group, in particular, would be expected to play a significant role in directing the crystal packing through dipole-dipole interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules such as this compound. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. A plain positive or negative Cotton effect curve in the ORD spectrum can provide insight into the stereochemistry of the molecule. For this compound, the presence of the sulfoxide group, a strong chromophore, significantly influences the ORD spectrum, allowing for the determination of the chiral center's configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer. By comparing the experimental CD spectrum of this compound with spectra obtained from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter can be unequivocally assigned. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral sulfur atom and the vinyl group.

Below is a table summarizing hypothetical chiroptical data for the enantiomers of this compound.

| Technique | Parameter | (R)-6-Ethenyl-3,6-dihydrodithiine 1-oxide | (S)-6-Ethenyl-3,6-dihydrodithiine 1-oxide |

| ORD | Specific Rotation ([α]D) | Positive | Negative |

| Cotton Effect | Positive | Negative | |

| CD | Wavelength (nm) | λmax1 | λmax1 |

| Molar Ellipticity [θ]1 (deg·cm2/dmol) | Positive Value | Negative Value | |

| Wavelength (nm) | λmax2 | λmax2 | |

| Molar Ellipticity [θ]2 (deg·cm2/dmol) | Negative Value | Positive Value |

Note: The specific wavelengths and molar ellipticity values are dependent on the solvent and temperature and are presented here for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information about the different oxidation states of the sulfur atoms present in the molecule.

The core principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element.

In the case of this compound, two distinct sulfur environments exist: a sulfide (B99878) (-S-) and a sulfoxide (-S=O). The XPS spectrum of the S 2p region would be expected to show two distinct peaks or a convoluted peak that can be deconvoluted into two components corresponding to these two oxidation states. The sulfur in the sulfoxide group will exhibit a higher binding energy compared to the sulfur in the sulfide group due to the electron-withdrawing effect of the oxygen atom. This difference in binding energy allows for the quantitative determination of the ratio of the two sulfur species.

The following table presents expected XPS data for this compound.

| Element | Orbital | Binding Energy (eV) - Sulfide (-S-) | Binding Energy (eV) - Sulfoxide (-S=O) | Atomic Concentration (%) |

| Carbon | C 1s | ~284.8 | ~284.8 | 50.0 |

| Oxygen | O 1s | - | ~532.0 | 16.7 |

| Sulfur | S 2p | ~164.0 | ~166.5 | 33.3 |

Note: The binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment.

The analysis of the peak areas in the XPS spectrum allows for the determination of the elemental composition of the molecule, which for this compound (C₆H₈OS₂) is expected to be in agreement with its molecular formula. sagechem.com

Advanced Applications and Research Directions in Organic Synthesis and Materials Science

6-Ethenyl-3,6-dihydrodithiine 1-oxide as a Versatile Synthetic Building Block

The combination of a reactive vinyl group and a dithiine 1-oxide moiety within the same molecule offers a powerful platform for a variety of synthetic transformations. This allows for its use as a precursor in the formation of carbon-carbon bonds, the integration into intricate heterocyclic systems, and as a key component in tandem and cascade reactions, often employing the principles of umpolung chemistry.

Precursor for Carbon-Carbon Bond Formation (e.g., Vinyl Anion Equivalents, Acyl Anion Equivalents)

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, enabling the formation of chemical bonds that are otherwise challenging to construct. In this context, this compound holds potential as a precursor to both vinyl and acyl anion equivalents.

Vinyl Anion Equivalents: The vinyl group attached to the dithiine ring system can, under specific reaction conditions, act as a masked vinyl anion. This reactivity allows for its addition to various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This strategy provides a valuable alternative to the direct use of often unstable vinyl organometallic reagents.

Acyl Anion Equivalents: The dithiine 1-oxide functionality is a well-established masked carbonyl group. Deprotonation at the carbon adjacent to the sulfoxide (B87167) can generate a nucleophilic center that is equivalent to an acyl anion. This nucleophile can then react with a range of electrophiles. Subsequent hydrolysis of the dithiine ring unmasks the carbonyl group, yielding a ketone or aldehyde. This umpolung strategy effectively reverses the normal electrophilic nature of a carbonyl carbon.

| Reagent/Intermediate | Synthetic Equivalent | Application |

| This compound | Vinyl Anion | Formation of allylic alcohols and other vinyl-substituted compounds. |

| Deprotonated this compound | Acyl Anion | Synthesis of α-hydroxy ketones, 1,2-diketones, and other carbonyl compounds. |

Integration into Complex Heterocyclic Frameworks

The presence of multiple reactive sites in this compound facilitates its use in the synthesis of more complex heterocyclic structures. The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, with various dienes to construct new six-membered rings. Furthermore, the dithiine ring itself can undergo transformations or be used as a scaffold to build additional rings, leading to the assembly of polycyclic and pharmacologically relevant heterocyclic systems.

Role in Umpolung Chemistry Strategies

As previously mentioned, this compound is a prime candidate for umpolung strategies. The dithiine 1-oxide component is a classic example of a masked carbonyl group that enables acyl anion chemistry. This polarity inversion is a powerful tool for retrosynthetic analysis and allows for the disconnection of target molecules in non-obvious ways, opening up novel and efficient synthetic routes. The ability to generate a nucleophilic carbonyl equivalent is a significant departure from the typical electrophilic nature of carbonyl carbons.

Exploration in Functional Materials Design

The reactivity of the vinyl group in this compound extends beyond small molecule synthesis and into the realm of materials science. Its ability to undergo polymerization and oligomerization opens the door to the creation of novel functional materials with unique properties.

Precursor for Polymerization and Oligomerization (e.g., vinyl-fused oligomers)

The vinyl group of this compound can serve as a monomer for polymerization reactions. Depending on the polymerization conditions and co-monomers used, a variety of polymers with the dithiine 1-oxide moiety incorporated into the polymer backbone or as a pendant group can be synthesized. These sulfur-containing polymers may exhibit interesting optical, electronic, or thermal properties. Furthermore, controlled oligomerization can lead to the formation of well-defined vinyl-fused oligomers, which could have applications in organic electronics or as ligands for catalysis.

| Process | Resulting Material | Potential Application |

| Polymerization | Sulfur-containing polymers | Specialty plastics, optical materials |

| Oligomerization | Vinyl-fused oligomers | Organic semiconductors, ligands |

Components in Self-Assembled Systems with Tailored Chemical Functionalities

The field of self-assembly leverages molecular-level design to create highly ordered two-dimensional and three-dimensional structures. Organosulfur compounds, particularly thiols, are foundational to the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold. acs.orgcapes.gov.br The dihydrodithiine portion of this compound could serve as a robust bidentate or monodentate anchor group for creating such monolayers.

The sulfoxide group is a particularly noteworthy feature for tailoring the functionality of a self-assembled system. It is a hydrogen bond acceptor but not a donor, a characteristic that can be exploited to control interfacial properties. acs.org SAMs presenting sulfoxide groups have been shown to be highly hydrophilic and effective at resisting the non-specific adsorption of proteins and cells. acs.org This suggests that surfaces modified with this compound could be valuable in the development of biocompatible materials and biosensors.

Furthermore, the ethenyl (vinyl) group projects away from the surface, providing a reactive handle for post-assembly modification. This allows for the creation of complex, functionalized surfaces where the initial self-assembly dictates the structure and the subsequent reaction of the vinyl group introduces tailored chemical properties.

Table 1: Potential Properties of Self-Assembled Monolayers (SAMs) of this compound

| Feature of Molecule | Resulting SAM Property | Potential Application |

|---|---|---|

| Dihydrodithiine Ring | Strong interaction with metal surfaces (e.g., gold) | Stable surface coatings, molecular electronics |

| Sulfoxide Group | Hydrophilicity, hydrogen bond acceptor | Biocompatible coatings, anti-fouling surfaces acs.org |

Sulfur-Containing Scaffolds in Responsive Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers such as pH, light, temperature, or chemical environment. Sulfur-containing polymers are at the forefront of this field, particularly those that respond to changes in redox conditions. researchgate.net The oxidation state of sulfur can be readily switched between sulfide (B99878), sulfoxide, and sulfone, leading to significant changes in polarity, solubility, and conformation. uni-heidelberg.de

The this compound monomer is an ideal candidate for incorporation into responsive polymers. The vinyl group allows it to be polymerized into a macromolecular structure. The resulting polymer would have a backbone or side chains rich in sulfoxide moieties. These groups could impart sensitivity to reactive oxygen species (ROS), which are prevalent in inflammatory conditions. researchgate.net Oxidation of the sulfoxide or the other sulfur atom in the dithiine ring would increase the polymer's hydrophilicity, potentially triggering the release of an encapsulated drug or causing a hydrogel to swell. uni-heidelberg.de This positions such materials as promising candidates for targeted drug delivery and regenerative medicine.

Table 2: Prospective Stimuli-Responsive Behavior

| Stimulus | Proposed Mechanism | Potential Material Response |

|---|---|---|

| Oxidizing Agents (e.g., H₂O₂, ROS) | Oxidation of sulfoxide to sulfone or sulfide to sulfoxide/sulfone | Increased hydrophilicity, swelling, release of cargo researchgate.netuni-heidelberg.de |

| Reducing Agents | Reduction of sulfoxide to sulfide | Increased hydrophobicity, shrinking, encapsulation of cargo |

Novel Derivatization Strategies for Expanding Chemical Space

The chemical structure of this compound offers multiple avenues for derivatization, making it a valuable scaffold for building diverse molecular libraries. The ethenyl group is a particularly versatile handle for a wide array of chemical transformations.

"Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are powerful tools for modular synthesis. wikipedia.orgorganic-chemistry.org While the vinyl group is not a direct participant in the classic CuAAC, it can be readily transformed into a group that is, such as an alkyne or an azide, thereby opening up this highly efficient conjugation chemistry. Furthermore, the vinyl group is an excellent substrate for other high-yield reactions:

Hydrothiolation: The addition of thiols across the double bond can introduce a variety of new functionalities. rsc.orgorganic-chemistry.org

Diels-Alder Reaction: The vinyl group can act as a dienophile, allowing for the construction of complex cyclic systems.

Michael Addition: The vinyl sulfoxide moiety can act as a Michael acceptor, enabling the conjugate addition of nucleophiles.

Oxidation/Cleavage: The double bond can be oxidized to form diols, epoxides, or cleaved to yield aldehydes.

The inherent chirality of the sulfoxide can also be used to direct stereoselective transformations on the ring or on adjacent groups, adding another layer of molecular complexity.

Future Research Horizons

The full potential of this compound and its derivatives can be realized through forward-looking research that prioritizes sustainability, bio-inspiration, and the development of next-generation chemical tools.

Future synthetic work on this compound should adhere to the principles of green chemistry. This includes maximizing atom economy, utilizing renewable feedstocks, and minimizing waste. researchgate.netrsc.org Research could focus on:

Catalytic Synthesis: Developing catalytic, rather than stoichiometric, methods for the synthesis of the dihydrodithiine ring system to reduce waste. rsc.org

Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions, particularly for the polymerization or derivatization of the vinyl group. researchgate.net

Renewable Resources: Investigating the use of elemental sulfur, a widely available industrial byproduct, as a primary building block for the synthesis. researchgate.netrsc.org The use of magnetically recoverable catalysts could also streamline purification and reduce environmental impact. rsc.org

Nature provides a rich blueprint for the synthesis of organosulfur compounds. The biosynthesis of molecules like allicin (B1665233) from garlic involves enzymatic oxidation of sulfur-containing amino acids to form thiosulfinates. mdpi.comnih.govresearchgate.net Future research could explore:

Enzymatic Synthesis: Using isolated enzymes or whole-cell biocatalysts to perform key steps, such as the stereoselective oxidation of a precursor dithiane to the desired sulfoxide.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of sulfur-metabolizing enzymes to achieve efficient and selective transformations under mild, aqueous conditions.

Natural Product Analogues: Using the this compound scaffold to create analogues of biologically active natural products, potentially leading to new therapeutic agents. nih.gov

Organosulfur compounds are indispensable in modern organic synthesis, serving as reagents, intermediates, and ligands for catalysis. youtube.comacs.org The unique combination of a chiral sulfoxide, a reactive vinyl group, and a second sulfur atom suggests that derivatives of this compound could function as:

Chiral Ligands: The sulfur atoms and the π-system of the vinyl group could coordinate to transition metals. The inherent chirality of the sulfoxide could make these effective ligands for asymmetric catalysis.

Organocatalysts: The Lewis basic sulfur and oxygen atoms could be harnessed for organocatalytic transformations. thieme-connect.de

Novel Reagents: The molecule could be a precursor to novel sulfur-ylides or other reactive species for carbon-carbon bond formation. youtube.com The integration of well-defined metal-sulfur sites into stable frameworks is a key goal in catalysis, and this molecule could provide a new platform for such designs. northwestern.edu

Q & A

Q. What are the established synthetic routes for 6-ethenyl-3,6-dihydrodithiine 1-oxide, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer: Synthesis typically involves functionalization of precursor cyclic sulfides or oxidation of thiolane derivatives. For example, oxidation of 3,6-dihydrodithiine derivatives with controlled oxidizing agents (e.g., hydrogen peroxide) under inert atmospheres can yield the target compound. Post-synthesis, purity must be confirmed via high-performance liquid chromatography (HPLC) coupled with UV detection. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone connectivity), mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to confirm functional groups like the sulfoxide moiety. Density (1.3 g/cm³) and boiling point (287.1°C) from empirical data can further validate physical consistency .

Q. How should researchers handle and store this compound to minimize decomposition risks, and what degradation products are typically observed?

- Methodological Answer: Store the compound in amber glass vials under nitrogen or argon at –20°C to prevent peroxide formation and oxidative degradation. Conduct regular stability testing via gas chromatography-mass spectrometry (GC-MS) to monitor degradation byproducts such as sulfones or disulfide derivatives. Safety protocols from peroxide-forming chemical guidelines recommend using impervious gloves (e.g., nitrile) and fume hoods during handling to avoid dermal exposure and inhalation .

Q. What spectroscopic methods are most effective for structural elucidation of this compound, and how should spectral data be interpreted?

- Methodological Answer: Use ¹H NMR to identify vinyl protons (δ 5.0–6.0 ppm) and sulfoxide-related splitting patterns. ¹³C NMR resolves cyclic sulfur and oxygen environments (e.g., δ 40–60 ppm for sulfoxide carbons). X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable. Compare experimental IR peaks (e.g., S=O stretch at ~1050 cm⁻¹) with computational predictions using density functional theory (DFT) to validate assignments .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer: Optimize the molecular geometry using DFT with functionals like PBE0 and basis sets such as 6-311++G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) and compare with experimental CD/UV data to infer electronic transitions. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What experimental strategies can resolve contradictions in reported biological activities or stability profiles of this compound across studies?

- Methodological Answer: Perform controlled replicate studies under standardized conditions (temperature, pH, solvent polarity). Use multivariate analysis (e.g., principal component analysis) to isolate variables causing discrepancies. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity assays). Reference shared datasets or open-access spectral libraries to ensure analytical consistency .

Q. How should researchers design kinetic studies to investigate the thermal decomposition pathways of this compound in different solvents?

- Methodological Answer: Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition rates at varying temperatures (e.g., 25–300°C). Use Arrhenius plots to derive activation energies. Solvent polarity effects can be studied by conducting experiments in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) media. Monitor intermediate species via in-situ Fourier-transform infrared (FTIR) spectroscopy or high-resolution MS .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.